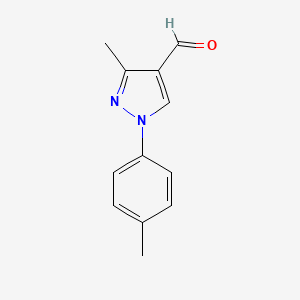
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is 200.24 . The SMILES string representation is O=C([H])C1=CN(C2=CC=C©C=C2)N=C1C . For more detailed structural analysis, crystallographic studies would be needed .Applications De Recherche Scientifique
Solid State Emissive NLOphores
A study explored pyrazole-based derivatives with large stokes shifts synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, showing blue to red solid-state emissions. These compounds, including variants similar to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, displayed significant solid-state emission characteristics and high first hyperpolarizability, suggesting potential applications in nonlinear optics (NLO) and as emissive materials (Lanke & Sekar, 2016).
Crystal Structure Studies
X-ray diffraction methods were used to study the crystal structure of pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. These studies provide insights into the molecular and crystal structure, important for understanding the chemical behavior and potential applications of these compounds (Xu & Shi, 2011).
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Prasath et al., 2015).
Plant Growth Promoting Effects
Novel quinolinyl chalcones synthesized from derivatives of pyrazole, including compounds similar to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, were evaluated for their effects on plant growth. These compounds showed growth-promoting effects on selected crops, indicating potential agricultural applications (Hassan et al., 2020).
Photophysical and DFT Studies
Pyrazole-based D-π-A derivatives, related to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, have been studied for their photophysical properties and first hyperpolarizability using Density Functional Theory (DFT) calculations. This research contributes to understanding their potential in photophysical applications (Lanke & Sekar, 2016).
Propriétés
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANPGNRHKUSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



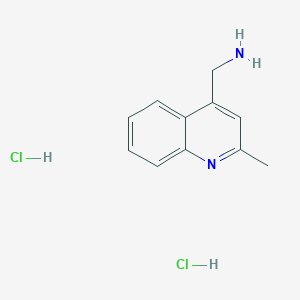
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)
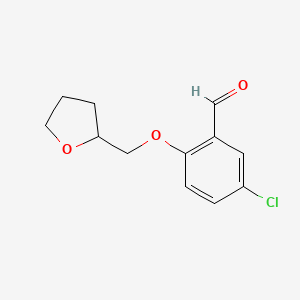

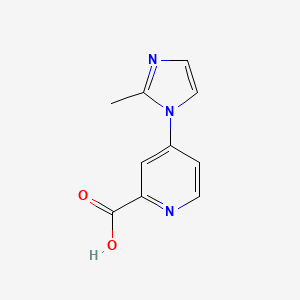
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
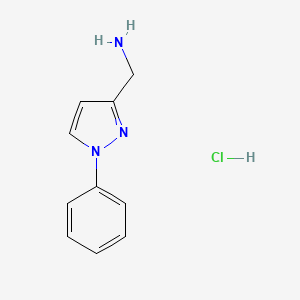
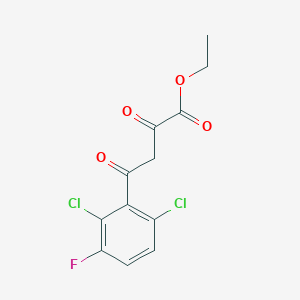
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)